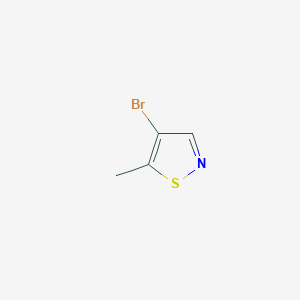
4-(1-benzyl-1H-indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(1-benzyl-1H-indol-3-yl)butanoic acid” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . It is similar to Indole-3-butyric acid (1H-indole-3-butanoic acid, IBA), which is a white to light-yellow crystalline solid, with the molecular formula C12H13NO2 .
Synthesis Analysis
The synthesis of indole-based hybrids has been a topic of interest due to their important biological activities . For instance, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .Molecular Structure Analysis
The molecular structure of “4-(1-benzyl-1H-indol-3-yl)butanoic acid” can be represented by the SMILES notation:c1ccc2c(c1)c(c[nH]2)CCCC(=O)O . This represents a systematic name of 4-(1H-Indol-3-yl)butanoic acid . Physical And Chemical Properties Analysis
“4-(1-benzyl-1H-indol-3-yl)butanoic acid” is similar to Indole-3-butyric acid, which is a white to light-yellow crystalline solid . It has the molecular formula C12H13NO2 .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-benzyl-1H-indol-3-yl)butanoic acid involves the reaction of 1-benzyl-1H-indole with butyric anhydride in the presence of a catalyst to form the intermediate 4-(1-benzyl-1H-indol-3-yl)butanoic anhydride. This intermediate is then hydrolyzed with water to yield the final product, 4-(1-benzyl-1H-indol-3-yl)butanoic acid.", "Starting Materials": [ "1-benzyl-1H-indole", "butyric anhydride", "catalyst", "water" ], "Reaction": [ "Step 1: React 1-benzyl-1H-indole with butyric anhydride in the presence of a catalyst to form 4-(1-benzyl-1H-indol-3-yl)butanoic anhydride.", "Step 2: Hydrolyze the intermediate 4-(1-benzyl-1H-indol-3-yl)butanoic anhydride with water to yield the final product, 4-(1-benzyl-1H-indol-3-yl)butanoic acid." ] } | |
CAS RN |
270074-53-8 |
Product Name |
4-(1-benzyl-1H-indol-3-yl)butanoic acid |
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



